

Determining Protease Activity with L-Alanine 4-nitroanilide: An Application Note and Protocol

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Compound of Interest

Compound Name: *L*-Alanine 4-nitroanilide

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Introduction

The determination of protease activity is fundamental in various fields of biological research and drug development. A common and straightforward method for assaying certain proteases, particularly aminopeptidases, involves the use of chromogenic substrates. **L-Alanine 4-nitroanilide** (Ala-pNA) is a specific chromogenic substrate for alanine aminopeptidase, an enzyme that cleaves the L-alanine residue from the N-terminus of peptides and proteins.^{[1][2]} The enzymatic cleavage of **L-Alanine 4-nitroanilide** releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically.^[2] This application note provides a detailed protocol for determining protease activity using **L-Alanine 4-nitroanilide**, including data presentation and visualization of the experimental workflow.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the amide bond in **L-Alanine 4-nitroanilide** by an aminopeptidase. This reaction releases L-alanine and the chromophore p-nitroaniline. The rate of p-nitroaniline formation, which is directly proportional to the enzyme activity, is monitored by measuring the increase in absorbance at a specific wavelength, typically around 405-410 nm.

Data Presentation

The following tables summarize key quantitative data relevant to the **L-Alanine 4-nitroanilide** protease assay.

Table 1: Properties of **L-Alanine 4-nitroanilide** Hydrochloride

Property	Value	Reference
Molecular Formula	$C_9H_{11}N_3O_3 \cdot HCl$	
Molecular Weight	245.66 g/mol	
Appearance	Powder	
Solubility	Water: 50 mg/mL	
Storage Temperature	-20°C	

Table 2: Recommended Assay Conditions and Kinetic Parameters

Parameter	Recommended Value/Range	Notes	Reference
Substrate	L-Alanine 4-nitroanilide	Specific for alanine aminopeptidase.	[1]
Buffer	50 mM Tris-HCl or 70 mM Triethanolamine	The choice of buffer can influence the K_m value.	[3][4]
pH	7.6 - 7.8	Optimal pH can vary depending on the enzyme source.	[3][4]
Temperature	25°C or 37°C	The K_m value increases with temperature.	[3][4]
Substrate Concentration	0.5 - 2 mM	Substrate inhibition has been observed at concentrations >0.8 mM in some cases.	[3][4]
Wavelength for Detection	405 - 410 nm	Corresponds to the absorbance maximum of p-nitroaniline.	
Molar Extinction Coefficient (ϵ) of p-nitroaniline	$\sim 8,800 \text{ M}^{-1}\text{cm}^{-1}$	Can be dependent on solution composition and pH. It is recommended to determine this experimentally under specific assay conditions.	[5]
K_m Value	Varies	Dependent on enzyme source, buffer, pH, and temperature. For leucine	[3][6]

aminopeptidase with Leu-pNA, an apparent K_m of 30 μM has been reported.

Experimental Protocols

This section provides a detailed methodology for determining protease activity using **L-Alanine 4-nitroanilide** in a 96-well plate format, suitable for purified enzymes or cell lysates.

Materials and Reagents

- **L-Alanine 4-nitroanilide** hydrochloride (CAS 31796-55-1)
- Dimethyl sulfoxide (DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[4]
- Enzyme solution (purified or cell lysate)
- 96-well clear flat-bottom microplate
- Microplate reader capable of measuring absorbance at 405 nm or 410 nm

Preparation of Reagents

- Substrate Stock Solution (e.g., 100 mM):
 - Dissolve the appropriate amount of **L-Alanine 4-nitroanilide** hydrochloride in DMSO. For example, to make a 100 mM stock solution, dissolve 24.57 mg in 1 mL of DMSO.
 - Store the stock solution in aliquots at -20°C, protected from light.
- Working Substrate Solution (e.g., 2 mM):
 - Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration. For a 2 mM working solution, dilute the 100 mM stock solution 1:50 in Assay Buffer.

- Prepare this solution fresh before each experiment.
- Enzyme Solution:
 - Prepare a suitable dilution of the purified enzyme or cell lysate in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure

- Assay Setup:
 - Add the following to each well of a 96-well microplate:
 - Sample Wells: $X \mu\text{L}$ of enzyme solution and $(100 - X) \mu\text{L}$ of Assay Buffer.
 - Blank (No Enzyme) Well: $100 \mu\text{L}$ of Assay Buffer.
 - Blank (No Substrate) Well: $X \mu\text{L}$ of enzyme solution and $(200 - X) \mu\text{L}$ of Assay Buffer.
 - The total volume in each well before adding the substrate should be $100 \mu\text{L}$.
- Pre-incubation:
 - Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
- Initiation of Reaction:
 - Initiate the reaction by adding $100 \mu\text{L}$ of the pre-warmed Working Substrate Solution to each well (except the "No Substrate" blank).
 - The final reaction volume will be $200 \mu\text{L}$.
 - Mix the contents of the wells gently by pipetting or using a plate shaker.
- Kinetic Measurement:

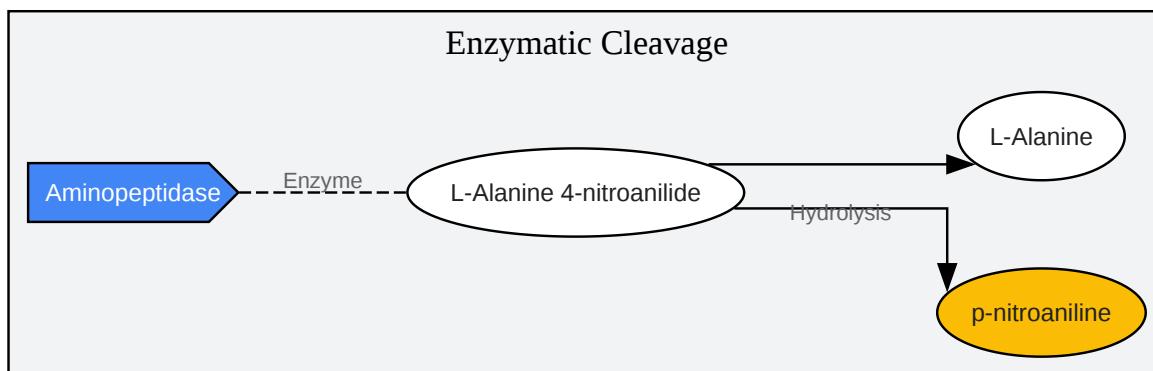
- Immediately place the microplate in a microplate reader pre-heated to the same assay temperature.
- Measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 15-30 minutes.

Data Analysis

- Calculate the Rate of Reaction (Δ Abs/min):
 - For each sample, plot the absorbance values against time.
 - Determine the initial linear portion of the curve and calculate the slope. This slope represents the initial reaction velocity (V_0) in terms of Δ Abs/min.
 - Subtract the rate of the "No Enzyme" blank from the rates of the sample wells to correct for any non-enzymatic hydrolysis of the substrate.
- Calculate Protease Activity:
 - Use the Beer-Lambert law to calculate the rate of p-nitroaniline production: Activity (μ mol/min/mL) = (Δ Abs/min) / (ϵ × l) × 10^6 Where:
 - Δ Abs/min is the rate of change in absorbance per minute.
 - ϵ is the molar extinction coefficient of p-nitroaniline in $M^{-1}cm^{-1}$.
 - l is the path length of the light in the well in cm. (For a standard 96-well plate with a 200 μ L volume, the path length is typically around 0.5 cm, but it is recommended to determine this empirically or use a pathlength correction feature on the plate reader).
 - 10^6 is the conversion factor from M to μ mol/mL.
 - To express the activity in terms of specific activity (μ mol/min/mg), divide the calculated activity by the concentration of the protein in the enzyme solution (mg/mL).

Visualizations

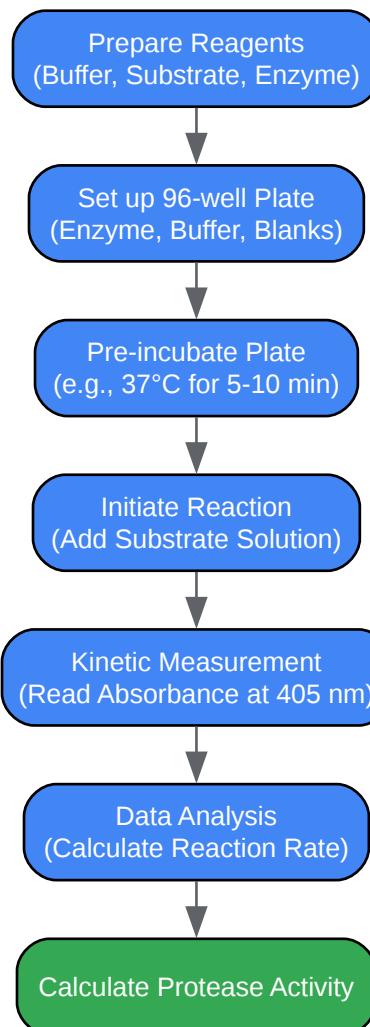
Enzymatic Reaction Pathway



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Caption: Enzymatic hydrolysis of **L-Alanine 4-nitroanilide** by aminopeptidase.

Experimental Workflow



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Caption: General workflow for the **L-Alanine 4-nitroanilide** protease assay.

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